molecular formula C20H19N3O5S2 B2495776 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946255-13-6

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No. B2495776
CAS RN: 946255-13-6
M. Wt: 445.51
InChI Key: JOSDOBIIXFZYHC-UHFFFAOYSA-N
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Description

The investigation of complex organic compounds, including thiazole derivatives, has been a significant area of research due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with structures similar to the one often exhibit interesting chemical and physical properties, motivating the synthesis and study of such molecules.

Synthesis Analysis

The synthesis of thiazole and related compounds typically involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related thiazole derivatives has been achieved through the reaction of appropriate precursors such as carboxamides, thioureas, and bromoacetyl intermediates in the presence of catalytic or reductive conditions (Prabhuswamy et al., 2016), (Talupur et al., 2021).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms in the crystal and helps in understanding the spatial geometry of the molecule. The crystal and molecular structure analysis supports the identification of hydrogen bond interactions and the overall stability of the compound (Sharma et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

The detailed synthesis processes of compounds with intricate molecular structures involve multiple steps, including condensation reactions, hydrolysis, and the use of specific reagents to achieve the desired chemical entities. For instance, the synthesis of complex thiazole carboxamides and thiazole derivatives highlights the importance of selecting appropriate starting materials and reaction conditions to obtain compounds with potential biological activities (Talupur et al., 2021).

Characterization Techniques

The characterization of newly synthesized compounds involves a comprehensive analysis using techniques like IR, ^1H NMR, ^13C NMR, Mass, and elemental analysis. These methods provide detailed information about the molecular structure and functional groups present in the compound, essential for confirming the successful synthesis of the target molecule (Talupur et al., 2021).

Biological Evaluation

Antimicrobial Activity

Compounds synthesized with thiazole and benzodioxole moieties have been evaluated for their antimicrobial properties. The biological activity tests involve assessing the compound's efficacy against various bacteria and fungi, indicating its potential as a lead compound for developing new antimicrobial agents (Palkar et al., 2017).

Docking Studies

Docking studies are instrumental in understanding the molecular interactions between synthesized compounds and target proteins. These studies help predict the binding affinity and mode of action of the compounds, providing insights into their potential therapeutic applications (Abu‐Hashem et al., 2020).

Application in Material Science

Polymer Synthesis

The compound's structural features are reminiscent of monomers used in polymer synthesis. Research on direct polycondensation methods to create ordered polymers highlights the utility of similar compounds in designing new polymeric materials with specific properties (Yu et al., 1999).

properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-25-12-4-5-13(15(8-12)26-2)23-18(21)17(30-20(23)29)19(24)22-9-11-3-6-14-16(7-11)28-10-27-14/h3-8H,9-10,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSDOBIIXFZYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

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